molecular formula C13H14N2O B14374531 4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)- CAS No. 89880-50-2

4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)-

Cat. No.: B14374531
CAS No.: 89880-50-2
M. Wt: 214.26 g/mol
InChI Key: PJTLVPOFZBUOEX-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)-, also known as 1-benzyl-1,4-dihydronicotinamide, is a compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This compound is characterized by a pyridine ring substituted with a carboxamide group and a phenylmethyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)- typically involves the reduction of nicotinamide derivatives. One common method is the reduction of 1-benzylpyridinium salts using sodium borohydride or other reducing agents under mild conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a palladium or platinum catalyst to reduce the pyridinium salt in the presence of hydrogen gas. The reaction conditions are optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium channels, which are involved in various physiological processes . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity and may contribute to its interaction with biological membranes and targets .

Properties

CAS No.

89880-50-2

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-benzyl-4H-pyridine-4-carboxamide

InChI

InChI=1S/C13H14N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-9,12H,10H2,(H2,14,16)

InChI Key

PJTLVPOFZBUOEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(C=C2)C(=O)N

Origin of Product

United States

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